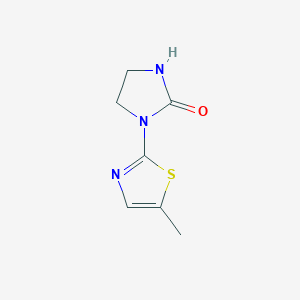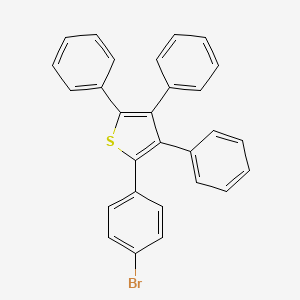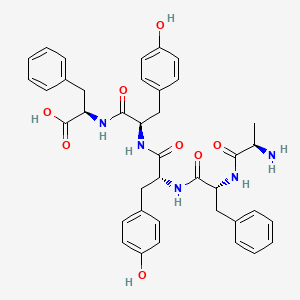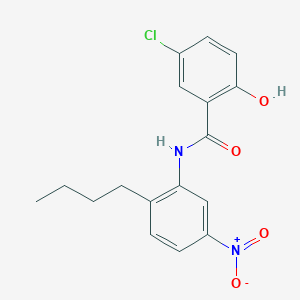
Trisilane, 1,1,1,3,3,3-hexamethyl-2-(phenyltelluro)-2-(trimethylsilyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisilane, 1,1,1,3,3,3-hexamethyl-2-(phenyltelluro)-2-(trimethylsilyl)- is a complex organosilicon compound. Organosilicon compounds are widely studied due to their unique chemical properties and applications in various fields, including materials science, chemistry, and medicine. This compound, in particular, features a trisilane backbone with hexamethyl, phenyltelluro, and trimethylsilyl substituents, making it an interesting subject for research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trisilane, 1,1,1,3,3,3-hexamethyl-2-(phenyltelluro)-2-(trimethylsilyl)- typically involves multiple steps, including the formation of the trisilane backbone and the introduction of the substituents. Common synthetic routes may include:
Formation of the Trisilane Backbone: This step often involves the reaction of chlorosilanes with silanes in the presence of a catalyst.
Introduction of Hexamethyl Groups: Hexamethyl groups can be introduced through reactions with methylating agents such as methyl lithium or methyl magnesium bromide.
Addition of Phenyltelluro Group: The phenyltelluro group can be introduced via a reaction with phenyltellurium chloride in the presence of a reducing agent.
Incorporation of Trimethylsilyl Group: This step typically involves the reaction with trimethylsilyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such complex organosilicon compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of specialized reactors to handle the reactive intermediates safely.
化学反応の分析
Types of Reactions
Trisilane, 1,1,1,3,3,3-hexamethyl-2-(phenyltelluro)-2-(trimethylsilyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler silanes.
Substitution: Substitution reactions can occur at the silicon atoms, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield siloxanes, while reduction can produce simpler silanes.
科学的研究の応用
Chemistry
In chemistry, Trisilane, 1,1,1,3,3,3-hexamethyl-2-(phenyltelluro)-2-(trimethylsilyl)- is studied for its unique reactivity and potential as a precursor for other organosilicon compounds.
Biology and Medicine
In biology and medicine, organosilicon compounds are explored for their potential use in drug delivery systems and as imaging agents due to their biocompatibility and unique properties.
Industry
In industry, this compound may be used in the production of advanced materials, including silicones and other polymers, due to its ability to form stable bonds with other elements.
作用機序
The mechanism of action of Trisilane, 1,1,1,3,3,3-hexamethyl-2-(phenyltelluro)-2-(trimethylsilyl)- involves interactions with molecular targets through its silicon, tellurium, and carbon atoms. These interactions can lead to the formation of new bonds and the transformation of the compound into various products. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical reactions.
類似化合物との比較
Similar Compounds
Similar compounds include other organosilicon compounds with different substituents, such as:
Hexamethyldisilane: A simpler organosilicon compound with two silicon atoms.
Trimethylsilylchloride: A common reagent in organosilicon chemistry.
Phenyltellurium Chloride: A related compound with a tellurium atom bonded to a phenyl group.
Uniqueness
Trisilane, 1,1,1,3,3,3-hexamethyl-2-(phenyltelluro)-2-(trimethylsilyl)- is unique due to its combination of a trisilane backbone with hexamethyl, phenyltelluro, and trimethylsilyl substituents. This unique structure imparts specific chemical properties and reactivity that distinguish it from other organosilicon compounds.
特性
CAS番号 |
197724-17-7 |
|---|---|
分子式 |
C15H32Si4Te |
分子量 |
452.4 g/mol |
IUPAC名 |
trimethyl-[phenyltellanyl-bis(trimethylsilyl)silyl]silane |
InChI |
InChI=1S/C15H32Si4Te/c1-16(2,3)19(17(4,5)6,18(7,8)9)20-15-13-11-10-12-14-15/h10-14H,1-9H3 |
InChIキー |
JAQBRXLHEIEHDS-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Te]C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(5-{2-[4-(Dibutylamino)phenyl]ethenyl}thiophen-2-yl)ethene-1,1,2-tricarbonitrile](/img/structure/B12581464.png)


![2,4,6-Tris[2,5-di(propan-2-yl)-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12581479.png)
![N-Benzyl-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12581480.png)
![(E)-1-{4-[(Butan-2-yl)oxy]phenyl}-2-[4-(2-methylbutoxy)phenyl]diazene](/img/structure/B12581481.png)

![Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]-](/img/structure/B12581495.png)
![N-Cyclohexyl-2-({1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12581498.png)

